

# Spectroscopic Characterization of 1-Methyl-5-oxopyrrolidine-3-carbonitrile: A Predictive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-Methyl-5-oxopyrrolidine-3-carbonitrile

**Cat. No.:** B069940

[Get Quote](#)

## Introduction

**1-Methyl-5-oxopyrrolidine-3-carbonitrile** is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a lactam ring, a nitrile group, and a chiral center, necessitates a comprehensive spectroscopic analysis for unambiguous identification and characterization. This guide provides a detailed predictive overview of the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this molecule.

Due to the limited availability of published experimental spectra for **1-Methyl-5-oxopyrrolidine-3-carbonitrile** (CAS 172261-37-9), this document leverages spectral data from closely related analogs, namely 1-Methyl-5-oxopyrrolidine-3-carboxylic acid and its methyl ester, to forecast the spectral features of the target compound. The rationale behind these predictions is explained in detail, offering researchers a robust framework for the identification and analysis of this and similar molecules.

## Molecular Structure and Key Features

The structural formula of **1-Methyl-5-oxopyrrolidine-3-carbonitrile** is presented below. Key structural features that will influence its spectroscopic properties include the N-methyl group, the five-membered lactam ring, the carbonyl group, and the cyano group at the C3 position.

Caption: Molecular structure of **1-Methyl-5-oxopyrrolidine-3-carbonitrile**.

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

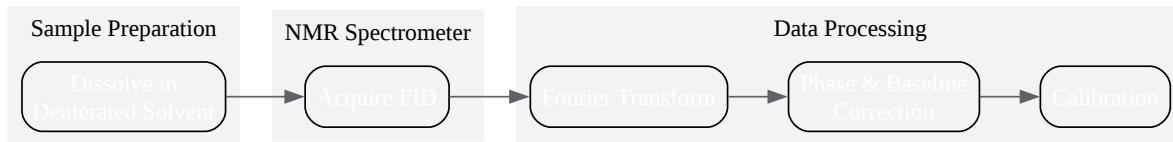
The <sup>1</sup>H NMR spectrum is expected to provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts are based on the analysis of related N-methylpyrrolidinone structures.

Predicted <sup>1</sup>H NMR Data

| Protons           | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale                                                                                                                                                                                |
|-------------------|--------------------------------|--------------|-------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| N-CH <sub>3</sub> | -2.8                           | Singlet      | 3H          | -                           | The N-methyl group is a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and carbonyl group. |
| H-3               | -3.3 - 3.5                     | Multiplet    | 1H          | -                           | This proton is at a chiral center and is coupled to the two diastereotopic protons at C-2 and C-4. The presence of the electron-withdrawing cyano group will shift it downfield.         |
| H-2               | -3.4 - 3.7                     | Multiplet    | 2H          | -                           | These protons are                                                                                                                                                                        |

adjacent to the nitrogen atom and are diastereotopic, leading to complex splitting patterns. They are coupled to the H-3 proton.

---


These protons are adjacent to the carbonyl group and are diastereotopic. They are coupled to the H-3 proton.

---

H-4                    -2.5 - 2.8                    Multiplet                    2H                    -

## Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methyl-5-oxopyrrolidine-3-carbonitrile** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.



[Click to download full resolution via product page](#)

Caption: Workflow for  $^1\text{H}$  NMR Spectroscopy.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will reveal the number of unique carbon environments and provide information about the types of carbon atoms present (e.g., carbonyl, nitrile, aliphatic).

Predicted  $^{13}\text{C}$  NMR Data

| Carbon            | Predicted Chemical Shift (ppm) | Rationale                                                                                                            |
|-------------------|--------------------------------|----------------------------------------------------------------------------------------------------------------------|
| C=O               | ~175                           | The carbonyl carbon of the lactam ring is expected in this region, consistent with data from related pyrrolidinones. |
| C≡N               | ~118                           | The carbon of the nitrile group typically appears in this range.                                                     |
| C-3               | ~30 - 35                       | The presence of the electron-withdrawing nitrile group will influence the chemical shift of this methine carbon.     |
| C-2               | ~45 - 50                       | This carbon is adjacent to the nitrogen atom and will be shifted downfield.                                          |
| C-4               | ~30 - 35                       | This carbon is adjacent to the carbonyl group.                                                                       |
| N-CH <sub>3</sub> | ~30                            | The N-methyl carbon is expected in this aliphatic region.                                                            |

## Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for <sup>1</sup>H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of <sup>13</sup>C.
- Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.
- Data Acquisition: Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. For further structural elucidation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- Data Processing: Process the data similarly to the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in the molecule.

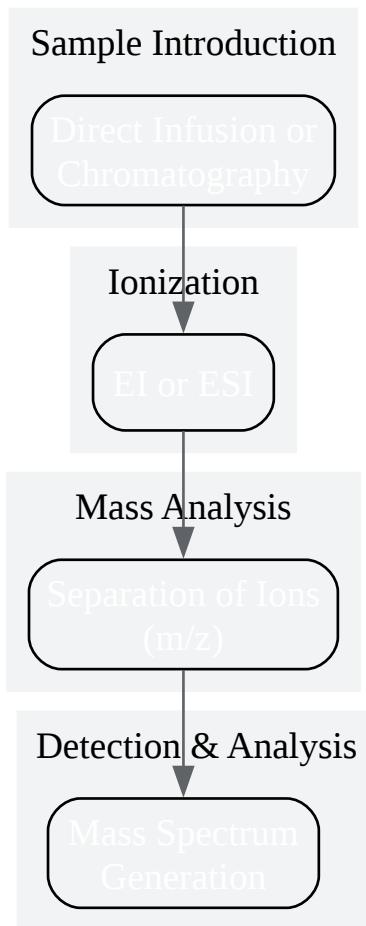
### Predicted IR Absorption Bands

| Functional Group        | Predicted Wavenumber (cm <sup>-1</sup> ) | Intensity               | Rationale                                                                                                       |
|-------------------------|------------------------------------------|-------------------------|-----------------------------------------------------------------------------------------------------------------|
| C≡N Stretch             | ~2240 - 2260                             | Medium to Strong, Sharp | The nitrile group has a characteristic sharp absorption in this region. <a href="#">[1]</a> <a href="#">[2]</a> |
| C=O Stretch (Amide)     | ~1680 - 1700                             | Strong                  | The carbonyl group of the five-membered lactam ring will show a strong absorption.                              |
| C-H Stretch (Aliphatic) | ~2850 - 3000                             | Medium                  | These bands correspond to the C-H stretching vibrations of the methyl and methylene groups.                     |

## Experimental Protocol: IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (e.g., NaCl or KBr) or by attenuated total reflectance (ATR). If the sample is a solid, a KBr pellet or a Nujol mull can be prepared.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

## Mass Spectrometry (MS)


Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

### Predicted Mass Spectrometry Data

| Ion          | Predicted m/z | Rationale                                                                |
|--------------|---------------|--------------------------------------------------------------------------|
| $[M]^+$      | 124.0688      | The molecular ion peak corresponding to the exact mass of $C_6H_8N_2O$ . |
| $[M-HCN]^+$  | 97            | Loss of hydrogen cyanide is a common fragmentation pathway for nitriles. |
| $[M-CH_3]^+$ | 109           | Loss of the N-methyl group.                                              |
| $[M-CO]^+$   | 96            | Loss of a carbonyl group.                                                |

## Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- **Ionization:** Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Mass Analysis:** Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.



[Click to download full resolution via product page](#)

Caption: General workflow for Mass Spectrometry analysis.

## Conclusion

This technical guide provides a comprehensive predictive analysis of the spectroscopic data for **1-Methyl-5-oxopyrrolidine-3-carbonitrile**. The predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a valuable resource for researchers working on the synthesis and characterization of this molecule. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectral data. It is imperative that any experimentally obtained spectra are compared against these predictions to confirm the identity and purity of the compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [spectroscopyonline.com](http://spectroscopyonline.com) [spectroscopyonline.com]
- 2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [[jove.com](https://jove.com)]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Methyl-5-oxopyrrolidine-3-carbonitrile: A Predictive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069940#spectroscopic-data-for-1-methyl-5-oxopyrrolidine-3-carbonitrile>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)